molecular formula C8H8O3S B13178818 3-Ethyl-5-formylthiophene-2-carboxylic acid

3-Ethyl-5-formylthiophene-2-carboxylic acid

Katalognummer: B13178818
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: IWHWIXYEPDRABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-formylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the third position, a formyl group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-formylthiophene-2-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to introduce the ethyl and formyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and esterification, followed by purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 3-Ethyl-5-carboxythiophene-2-carboxylic acid.

    Reduction: 3-Ethyl-5-hydroxymethylthiophene-2-carboxylic acid.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-formylthiophene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-formylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Ethyl-2-formylthiophene-3-carboxylic acid: Similar structure but different substitution pattern.

    5-Formylthiophene-2-carboxylic acid: Lacks the ethyl group.

    3-Hydroxy-2-thiophene carboxylic acid: Contains a hydroxyl group instead of a formyl group.

Uniqueness

3-Ethyl-5-formylthiophene-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an ethyl and a formyl group on the thiophene ring allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C8H8O3S

Molekulargewicht

184.21 g/mol

IUPAC-Name

3-ethyl-5-formylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H8O3S/c1-2-5-3-6(4-9)12-7(5)8(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI-Schlüssel

IWHWIXYEPDRABV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(SC(=C1)C=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.